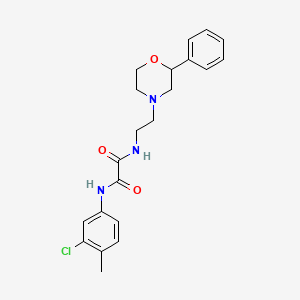

N1-(3-chloro-4-methylphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(3-chloro-4-methylphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN3O3/c1-15-7-8-17(13-18(15)22)24-21(27)20(26)23-9-10-25-11-12-28-19(14-25)16-5-3-2-4-6-16/h2-8,13,19H,9-12,14H2,1H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWLMFUGZWKEXAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-4-methylphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an amine precursor under controlled conditions.

Introduction of the morpholine moiety: The morpholine ring is introduced through a nucleophilic substitution reaction, where the amine group of morpholine reacts with an appropriate electrophilic intermediate.

Chlorination and methylation of the aromatic ring: The aromatic ring is chlorinated and methylated using suitable reagents such as chlorine gas and methyl iodide, respectively.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N1-(3-chloro-4-methylphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N1-(3-chloro-4-methylphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N1-(3-chloro-4-methylphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Chloro- and Methyl-Substituted Aromatic Rings

- N1-(3-Chloro-4-methylphenyl)-N2-(4-methoxyphenethyl)-oxalamide (Compound 29): This analog () shares the 3-chloro-4-methylphenyl group but differs in the N2 substituent (4-methoxyphenethyl vs. morpholinoethyl). The methoxy group in Compound 29 may enhance solubility compared to the morpholino group, which introduces a heterocyclic amine. However, the morpholino moiety in the target compound could improve metabolic stability due to reduced susceptibility to hydrolysis .

- Fluorine substitution often enhances bioavailability, as seen in cytochrome P450-targeted inhibitors .

Heterocyclic vs. Aromatic Substituents

- GMC-2 (N1-(3-chloro-4-fluorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide): This derivative () replaces the morpholinoethyl group with a 1,3-dioxoisoindolin-2-yl moiety.

Substituent Variations at the N2 Position

Morpholinoethyl vs. Methoxyphenethyl Groups

- N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (Compound 17): Compound 17 () features dual methoxy groups, which likely enhance solubility but may reduce membrane permeability. In contrast, the morpholinoethyl group in the target compound balances hydrophilicity and lipophilicity, a critical factor in blood-brain barrier penetration for CNS-targeted drugs .

Trifluoromethyl and Pyridinyl Modifications

- N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide (1c): This compound () incorporates a trifluoromethyl group and a pyridinyl moiety, which may enhance metabolic resistance and kinase inhibition. The target compound’s simpler morpholinoethyl group lacks these features but offers synthetic accessibility .

Enzyme Inhibition and Selectivity

- Cytochrome P450 4F11 Activation: Analogs like Compound 28 () demonstrate activation-dependent inhibition of stearoyl-CoA desaturase (SCD), a lipid metabolism enzyme. The morpholino group in the target compound could modulate such activation pathways, though direct evidence is unavailable .

- hTAS1R1/hTASR3 Receptor Agonism: Oxalamides such as S336 () act as umami flavor agonists. The target compound’s morpholinoethyl group may reduce receptor binding compared to pyridinyl or dimethoxybenzyl substituents in flavoring agents like No. 1768 () .

Data Tables

Table 1. Structural Comparison of Key Oxalamide Derivatives

Biological Activity

N1-(3-chloro-4-methylphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of:

- Chloro and methyl groups on the phenyl ring, which may influence its lipophilicity and biological interactions.

- Morpholino group , enhancing solubility and potentially improving bioavailability.

- Oxalamide linkage , which can provide unique reactivity in biological systems.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H22ClN3O2 |

| Molecular Weight | 345.84 g/mol |

| Solubility | Soluble in organic solvents |

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related oxalamides can induce apoptosis in cancer cell lines through various mechanisms, including:

- Inhibition of cell proliferation : Compounds targeting specific signaling pathways can halt the growth of cancer cells.

- Induction of oxidative stress : This mechanism leads to cellular damage and apoptosis.

A study demonstrated that oxalamides could disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production, which is critical in cancer cell death .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme inhibition : Compounds with similar structures often act as enzyme inhibitors, affecting metabolic pathways.

- Receptor interaction : The morpholino group may facilitate binding to specific receptors involved in cell signaling.

Study 1: Anticancer Efficacy

In a controlled study involving cancer cell lines, researchers evaluated the cytotoxic effects of a related oxalamide compound. The results indicated a dose-dependent inhibition of cell viability, with IC50 values suggesting significant activity at low concentrations. The study concluded that structural modifications, including those present in this compound, enhance anticancer efficacy .

Study 2: Antimicrobial Assessment

Another research effort focused on assessing the antimicrobial activity of sulfonamide derivatives. The findings revealed that these compounds effectively inhibited the growth of Gram-positive bacteria, supporting the hypothesis that this compound may possess similar properties. The study highlighted the importance of substituents in determining biological activity .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N1-(3-chloro-4-methylphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide?

Answer:

The compound can be synthesized via a two-step protocol:

Oxalyl chloride activation : React oxalyl chloride with 3-chloro-4-methylaniline to form the intermediate N-(3-chloro-4-methylphenyl)oxalyl chloride.

Amine coupling : Treat the intermediate with 2-(2-phenylmorpholino)ethylamine under basic conditions (e.g., triethylamine in acetonitrile or THF) at 60°C for 10–12 hours .

Key considerations :

- Use anhydrous conditions to prevent hydrolysis of the oxalyl chloride intermediate.

- Monitor reaction progress via TLC or LC-MS to confirm intermediate formation .

Advanced: How can stereochemical purity be ensured during synthesis, given the presence of a morpholinoethyl group?

Answer:

The morpholinoethyl group introduces potential stereoisomerism. To address this:

- Chiral chromatography : Employ chiral stationary phases (e.g., Chiralpak IA/IB) for HPLC separation, as demonstrated in related oxalamide syntheses .

- Dynamic NMR : Use variable-temperature NMR (e.g., DMSO-d6 at 50°C) to resolve overlapping signals from stereoisomers .

- X-ray crystallography : Confirm absolute configuration post-synthesis, though this requires high-purity crystals .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- LC-MS/APCI+ : Confirm molecular weight (e.g., expected [M+H]+ ~479–550 Da) and detect impurities (>95% purity threshold) .

- Multinuclear NMR :

- HPLC : Use C18 columns with acetonitrile/water gradients to assess purity and resolve stereoisomers .

Advanced: How do structural modifications (e.g., chloro vs. methyl substituents) influence biological activity?

Answer:

Structure-activity relationship (SAR) studies on analogous oxalamides suggest:

- 3-Chloro-4-methylphenyl group : Enhances lipophilicity, improving membrane permeability for CNS-targeted agents .

- Morpholinoethyl moiety : The morpholine ring’s basic nitrogen may facilitate hydrogen bonding with biological targets (e.g., enzymes like soluble epoxide hydrolase or HIV entry proteins) .

Methodological approach : - Comparative assays : Test derivatives with substituent variations (e.g., 4-fluorophenyl vs. 4-methylphenyl) in enzymatic or cellular assays .

- Computational docking : Model interactions with target proteins (e.g., CD4-binding site of HIV gp120) using software like AutoDock Vina .

Basic: What are the compound’s solubility and stability profiles under experimental conditions?

Answer:

- Solubility : Limited aqueous solubility (<1 mg/mL in PBS). Use DMSO (10–20 mM stock) for in vitro studies .

- Stability : Stable at −20°C for >6 months. Avoid prolonged exposure to light or basic conditions (pH >8) to prevent hydrolysis .

Advanced: How can contradictory bioactivity data from different studies be resolved?

Answer: Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., consistent cell lines, incubation times). For antiviral studies, use pseudotyped HIV particles with luciferase reporters .

- Metabolic interference : Perform hepatocyte microsomal stability assays to identify active metabolites that may confound results .

- Solubility artifacts : Include detergent controls (e.g., 0.01% Tween-80) to rule out aggregation-induced false negatives .

Basic: What are the recommended in vitro models for evaluating its antiviral or enzyme inhibitory activity?

Answer:

- Antiviral :

- Enzyme inhibition :

Advanced: What strategies mitigate toxicity concerns in in vivo studies?

Answer:

- NOEL determination : Conduct 28-day rat toxicology studies (100 mg/kg/day oral dosing) to establish safety margins .

- Prodrug design : Mask polar groups (e.g., morpholino nitrogen) with acetyl or PEGylated moieties to enhance bioavailability and reduce off-target effects .

Basic: How is chromatographic separation optimized for this compound and its metabolites?

Answer:

- HPLC conditions :

- Metabolite ID : Use HRMS (Q-TOF) with MSE data-independent acquisition to detect phase I/II metabolites .

Advanced: What computational tools predict its pharmacokinetic and toxicity profiles?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.